molecular formula C14H10F3NO4 B14038574 8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid

8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid

Cat. No.: B14038574
M. Wt: 313.23 g/mol
InChI Key: IMUNCMLJQNZCEA-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow chemistry techniques to enhance efficiency and scalability. Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, reducing the need for intermediate purification and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Properties

Molecular Formula

C14H10F3NO4

Molecular Weight

313.23 g/mol

IUPAC Name

12-(trifluoromethoxy)-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylic acid

InChI

InChI=1S/C14H10F3NO4/c15-14(16,17)21-8-4-5-9-7(6-8)2-1-3-10-11(13(19)20)18-22-12(9)10/h4-6H,1-3H2,(H,19,20)

InChI Key

IMUNCMLJQNZCEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)C3=C(C1)C(=NO3)C(=O)O

Origin of Product

United States

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